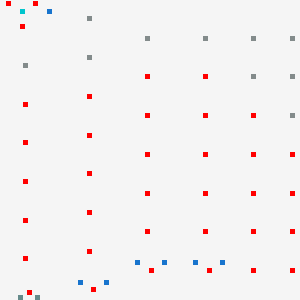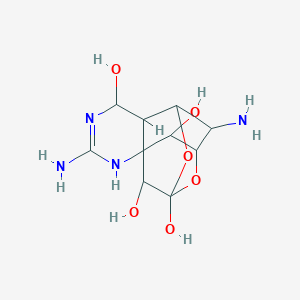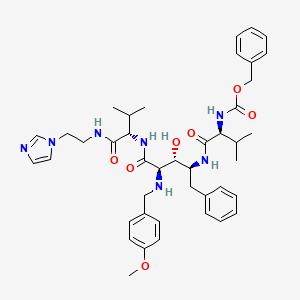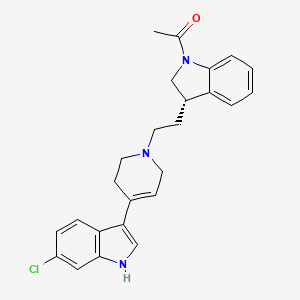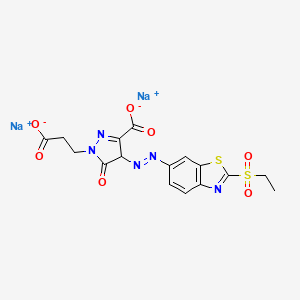![molecular formula C14H14N2O B12790745 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22574-29-4](/img/structure/B12790745.png)
6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. It is known for its complex structure, which includes a pyridoindole core with methoxy and methyl substituents. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but methanesulfonic acid in methanol under reflux conditions has been reported to give good yields .
Industrial Production Methods
Industrial production of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido[3,4-b]indole: Lacks the methoxy and methyl groups, making it less complex.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Contains a tetrahydro ring, differing in saturation.
1-Methyl-9H-pyrido[3,4-b]indole: Similar but lacks the methoxy group.
Uniqueness
6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups distinguishes it from other indole derivatives and may confer unique properties in terms of binding interactions and pharmacological effects.
Propiedades
Número CAS |
22574-29-4 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
6-methoxy-1,9-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-11(6-7-15-9)12-8-10(17-3)4-5-13(12)16(14)2/h4-8H,1-3H3 |
Clave InChI |
AJSYZGYPCGTQSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1N(C3=C2C=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


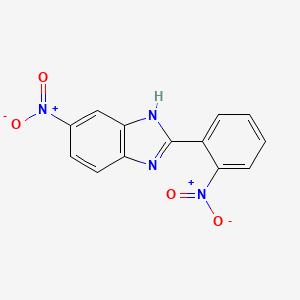

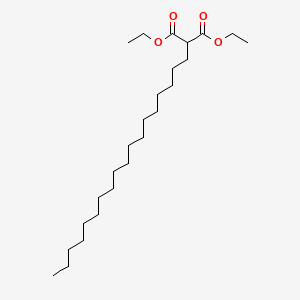

![(1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B12790697.png)
